4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide
Overview
Description
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and coupling reactions, to form the final compound. Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various acids and bases. The conditions can range from mild to harsh, depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .
Scientific Research Applications
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl and pyridine derivatives, such as:
- 4-Amino-3-nitrophenylboronic acid
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- Various substituted pyridine derivatives .
Uniqueness
What sets 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-(4-amino-3-nitrophenoxy)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-15-13(18)11-6-9(4-5-16-11)21-8-2-3-10(14)12(7-8)17(19)20/h2-7H,14H2,1H3,(H,15,18) |
InChI Key |
FVZWFXJPCRLGFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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